Luteolin 7-rutinoside
CAS No.: 20633-84-5
Cat. No.: VC0191752
Molecular Formula: C27H30O15
Molecular Weight: 594.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20633-84-5 |
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Molecular Formula | C27H30O15 |
Molecular Weight | 594.5 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 |
Standard InChI Key | MGYBYJXAXUBTQF-FOBVWLSUSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
Chemical Structure and Properties
Luteolin 7-O-rutinoside (also known as scolymoside) is a flavonoid glycoside characterized by the attachment of a rutinoside moiety to the 7-O position of the luteolin backbone. The compound has the following chemical and physical properties:
Property | Description |
---|---|
CAS Number | 3563-98-2, 20633-84-5 |
Molecular Formula | C₂₇H₃₀O₁₅ |
Molecular Weight | 594.52 g/mol |
Chemical Structure | Luteolin with rutinoside group at 7-O position |
Alternative Names | Scolymoside, Luteolin 7-rutinoside, Luteolin 7-O-[α-L-rhamnopyranosyl(1→6)]-β-D-glucopyranoside |
Physical State | Solid powder |
Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone |
The chemical structure consists of a 2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-chromen-4-one core (luteolin) with a rutinoside group attached at the 7-O position . This glycosylation significantly affects the compound's water solubility and biological properties compared to the parent luteolin molecule .
Natural Sources and Occurrence
Luteolin 7-O-rutinoside has been identified in several plant species across different families:
Plant Source | Family | Plant Part |
---|---|---|
Mentha longifolia L. | Lamiaceae | Leaves |
Olea europaea L. | Oleaceae | Leaves |
Pteris cretica L. var. nervosa | Pteridaceae | Whole plant |
The compound serves as a flavoring agent in addition to contributing to the medicinal properties of these plants . It is one of the major flavonoid constituents in Pteris cretica L. var. nervosa, a plant widely used in traditional Chinese medicine for treating jaundice hepatitis . The presence of luteolin 7-O-rutinoside in these medicinal plants correlates with their traditional uses for various health conditions.
Biological Activities
Effects on Glucose Metabolism and Insulin Sensitivity
Luteolin 7-O-rutinoside demonstrates significant effects on glucose metabolism and insulin function. Research has shown that it:
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Improves insulin secretion in both normal and high-glucose conditions in a dose-dependent manner
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Enhances insulin sensitization and glucose uptake in L6 myotubes cultured in high-glucose medium
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Shows significant effect on glucose uptake compared to the reference drug rosiglitazone (20 μmol)
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Raises conversion rates of glucose to lactate and fatty acids in insulin-stimulated conditions
In studies with RIN-5F pancreatic β cells, luteolin 7-O-rutinoside demonstrated protective effects against high-glucose-induced toxicity without observable cytotoxicity, making it a promising candidate for managing hyperglycemic conditions .
Anti-inflammatory and Hepatoprotective Properties
Luteolin 7-O-rutinoside exhibits potent anti-inflammatory and hepatoprotective effects:
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Attenuates LPS/D-gal-induced acute liver injury in mice
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Reduces alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels
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Significantly reduces the release of pro-inflammatory cytokines:
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Tumor necrosis factor-α (TNF-α)
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Interleukin-6 (IL-6)
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Interleukin-1β (IL-1β)
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Increases levels of antioxidant enzymes like SOD and GSH to reduce oxidative stress
These properties suggest potential applications in the management of inflammatory liver conditions and protection against hepatotoxicity.
Antimicrobial Activities
Research indicates that luteolin 7-O-rutinoside possesses both antifungal and anti-arthritic activities:
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Demonstrates effectiveness against fungal infections, particularly those caused by Candida albicans
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May provide a combination therapy approach for treating fungal arthritis due to C. albicans
This dual activity profile makes it an interesting candidate for conditions involving both inflammatory and microbial components.
Molecular Mechanisms of Action
Signaling Pathways
The therapeutic effects of luteolin 7-O-rutinoside are mediated through multiple signaling pathways:
Signaling Pathway | Effect of Luteolin 7-O-Rutinoside |
---|---|
PI3K/AKT/AMPK | Inhibits pathway activation |
NF-κB | Suppresses activation and nuclear translocation |
Insulin signaling | Enhances pathway activation |
Glucose uptake pathways | Increases cAMP, ChREBP-1, and AMPK levels |
The compound's hepatoprotective effects are primarily achieved through inhibition of the PI3K/AKT/AMPK/NF-κB pathway, which plays a crucial role in inflammatory responses during liver injury .
Gene Expression Modulation
Luteolin 7-O-rutinoside modulates the expression of several key genes involved in metabolism and inflammation:
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Downregulates inflammation-related genes:
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CYP1A
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TNF-α
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NF-κB
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Upregulates mitochondrial thermogenesis-related genes:
These gene expression changes contribute to the compound's anti-inflammatory effects and its ability to improve glucose metabolism and insulin sensitivity.
Synthesis and Production Methods
Luteolin 7-O-rutinoside can be obtained through multiple approaches:
Extraction from Natural Sources
The compound can be isolated from various plant materials, particularly from the leaves of Mentha longifolia and Olea europaea, as well as from Pteris cretica L. var. nervosa .
Semi-Synthesis
A semi-synthetic method has been developed using hesperidin as a starting material:
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Hesperidin undergoes dehydro-demethylation to produce luteolin 7-O-rutinoside
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The process involves fewer steps than traditional methods, resulting in higher yields
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The semi-synthesis method is considered more environmentally friendly and cost-effective for industrial production
Additional biotransformation approaches have been explored:
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Using Bacillus cereus A46 cells in hydrophilic organic solvents
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The addition of DMSO promotes the solubility of luteolin and regulates product formation
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Results in high conversion rates (90-98%) of luteolin to its glycosides, including luteolin 7-O-β-glucoside
Comparison with Related Compounds
Luteolin vs. Luteolin 7-O-Rutinoside
The addition of a rutinoside group to luteolin significantly alters its properties:
Property | Luteolin | Luteolin 7-O-Rutinoside |
---|---|---|
Water Solubility | Low | Higher (due to glycosylation) |
Bioavailability | Variable | Enhanced by glycosylation |
Biological Activity | Different spectrum of activities | Specific activity profile |
Target Specificity | Different molecular targets | Specific signaling pathways |
The glycosylation at position 7 appears to be crucial for certain biological activities. Studies comparing luteolin and its glycosides indicate that the position and type of glycosylation significantly influence their biological properties .
Comparison with Other Luteolin Glycosides
Luteolin 7-O-rutinoside exhibits different properties compared to other luteolin glycosides:
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Unlike luteolin-7-O-glucoside, which inhibits only NF-κB activation, luteolin itself attenuates both NF-κB and AP-1 activation
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Luteolin and luteolin-7-O-glucoside both inhibit Akt phosphorylation but differ in their effects on transcription factors
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These differences highlight the importance of the specific glycosidic moiety in determining biological activity
Of particular note, a study examining the effects of luteolin and luteolin-7-O-glucoside on transthyretin (TTR) aggregation found that while luteolin effectively prevented TTR aggregation, luteolin-7-O-glucoside had no inhibitory effect, suggesting that modifications at position 7 can significantly alter certain biological activities .
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